molecular formula C16H16N4O3 B257692 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B257692
M. Wt: 312.32 g/mol
InChI Key: XZTAYQJLCZUMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a hybrid structure combining two privileged pharmacophores: a 1,2,4-triazole ring and a 3,4,5-trimethoxyphenyl (TMP) group. The TMP moiety is a versatile and extensively documented pharmacophore present in numerous potent bioactive agents . Compounds containing the TMP group have demonstrated significant anti-cancer effects by effectively inhibiting key targets such as tubulin polymerization, a mechanism critical for disrupting cell division in proliferating cancer cells . Beyond oncology, the 1,2,4-triazole core is a well-established scaffold in drug discovery, known for conferring a wide spectrum of biological activities including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This makes this compound a highly promising candidate for researchers investigating multi-target therapeutic agents, particularly in the development of novel tubulin polymerization inhibitors and other targeted therapies . Its structure is also relevant for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against various disease models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C16H16N4O3/c1-21-12-7-11(8-13(22-2)14(12)23-3)16-18-15(19-20-16)10-5-4-6-17-9-10/h4-9H,1-3H3,(H,18,19,20)

InChI Key

XZTAYQJLCZUMHG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a compound that combines the pharmacologically relevant triazole and pyridine moieties. The presence of the trimethoxyphenyl group enhances its lipophilicity and may influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent studies.

Structural Characteristics

The molecular formula of this compound is C17H17N3O4C_{17}H_{17}N_3O_4, with a molecular weight of 327.34 g/mol. The structural features include:

  • Triazole Ring : Known for its diverse biological activities.
  • Pyridine Ring : Imparts additional pharmacological properties.
  • Trimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary evaluations of this compound suggest it may exhibit significant antiproliferative effects against several cancer types due to its structural characteristics and ability to interact with cellular targets .

Antifungal and Antibacterial Effects

Triazoles are well-documented for their antifungal properties. Compounds similar to this compound have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis. Additionally, some derivatives have shown antibacterial activity by disrupting bacterial cell wall synthesis .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It can inhibit enzymes involved in cancer progression and fungal growth.
  • Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggers programmed cell death in malignant cells.

Study 1: Antiproliferative Activity

In a study evaluating various triazole derivatives for anticancer activity, this compound was found to exhibit moderate to high potency against breast cancer cell lines (IC50 values ranging from 10 to 20 µM) compared to standard chemotherapeutic agents .

Study 2: Antifungal Evaluation

Another study assessed the antifungal activity of triazole derivatives against Candida species. The compound demonstrated significant inhibition with MIC values lower than those of commonly used antifungals like fluconazole .

Research Findings Summary Table

Activity Effect Reference
AnticancerModerate to high potency (IC50 < 20 µM) against breast cancer cells
AntifungalSignificant inhibition against Candida species (MIC < fluconazole)
Enzyme InhibitionInhibits key enzymes related to cancer and fungal growth

Comparison with Similar Compounds

Diarylated Pyridine Derivatives

Example Compounds :

  • Compound 10h : 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (melting point: 120–121°C, yield: 95%)
  • Compound 10j : 3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (melting point: 110–112°C, yield: 81%)

Comparison: These diarylated pyridines lack the triazole bridge present in the target compound. Instead, they feature two aryl groups directly attached to the pyridine core. These derivatives exhibit strong antiproliferative activity, particularly against tubulin polymerization, suggesting that the diarylated pyridine framework itself is sufficient for bioactivity .

Triazole-Containing Analogs

Example Compounds :

  • S3643 : 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (CAS 902136-79-2)
  • Compound from : 4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Comparison :

  • S3643 replaces the 3,4,5-trimethoxyphenyl group with a 2,3-dimethoxyphenyl substituent and introduces a thioether-methyl linker. This modification reduces steric bulk but may diminish tubulin-binding efficacy compared to the trimethoxy-substituted target compound .
  • The oxadiazole-containing analog () substitutes the triazole with a 1,2,4-oxadiazole ring. Oxadiazoles are more electron-deficient and less capable of forming hydrogen bonds, which could alter binding kinetics and metabolic stability .

Pyridine-Triazole Hybrids with Varied Substituents

Example Compounds :

  • Compound from : 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine
  • Compound Y6Y: 3-[3-Cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine

Comparison :

  • The compound is symmetric, with pyridine rings on both sides of the triazole.
  • Y6Y incorporates a sulfanyl group and a bulky phenoxymethyl substituent. These modifications enhance lipophilicity, likely improving membrane permeability but increasing metabolic susceptibility .

Key Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Pyridine-Triazole 3,4,5-Trimethoxyphenyl Not reported Not reported
Compound 10h () Diarylated Pyridine 4-Methoxyphenyl, 3,4,5-TMP* 120–121 95
S3643 () Pyridine-Triazole-Thio 2,3-Dimethoxyphenyl, thioether Not reported Not reported
Y6Y () Pyridine-Triazole-Sulfanyl Cyclopentylsulfanyl, methylsulfonyl Not reported Not reported

*TMP = Trimethoxyphenyl

Preparation Methods

Key Steps:

  • Imidate Formation : Condensation of dimethyl cyanodithioimidocarbonate with aniline derivatives at 60°C for 6 hours.

  • Cyclization : Refluxing imidates with hydrazine hydrate in THF (12 hours) to form 5-amino-1,2,4-triazoles.

  • Aroylation : Treating triazoles with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.

X-ray crystallography confirms regioselective aroylation at the triazole’s N-1 position, stabilized by an intramolecular N–H···O hydrogen bond (N···O distance: 2.773 Å). This method achieves yields of 70–85% for triazole intermediates, with final aroylation yields exceeding 80% under optimized conditions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation (MWI) significantly accelerates reaction kinetics and improves yields. A protocol from 1,2,4-triazole-thione syntheses demonstrates that MWI reduces cyclization times from 4 hours to 3 minutes while increasing yields from 85% to 93% (Table 1). Applying this to 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine synthesis:

Optimized Protocol:

  • Cyclization : MWI (300 W, 120°C) of thiosemicarbazide derivatives in aqueous NaOH for 3 minutes.

  • Propargylation : MWI-assisted reaction of triazole-thiones with propargyl bromide in acetonitrile (2 minutes, 97% yield).

This approach minimizes side reactions and enhances scalability, critical for pharmaceutical applications.

Table 1: Conventional vs. Microwave-Assisted Synthesis Comparison

StepConventional TimeMicrowave TimeYield Improvement
Cyclization4 h3 min85% → 93%
Propargylation1 h2 min91% → 97%

Huisgen 1,3-Dipolar Cycloaddition for Pyridine Integration

The pyridine moiety is introduced via Huisgen cycloaddition between propargylated triazoles and pyridine-derived azides. This "click chemistry" method, validated in triazole conjugates, ensures regioselective triazole formation under mild conditions:

Procedure:

  • Synthesis of Propargylated Triazole : React 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione (5 ) with propargyl bromide in acetonitrile/TEA.

  • Azide Preparation : Convert 3-aminopyridine to its azide derivative using NaN₃ and CuSO₄.

  • Cycloaddition : Combine propargylated triazole and pyridine azide in t-BuOH/H₂O with Cu(I) catalyst (25°C, 12 hours).

This method achieves >90% yield with excellent stereochemical control, leveraging the electron-rich triazole and azide partners.

Electrochemical Synthesis for Green Chemistry Applications

Controlled potential electrolysis (CPE) offers a solvent-efficient alternative for cyclization. Adapted from oxadiazole syntheses, this method employs lithium perchlorate in acetonitrile to facilitate oxidative cyclization:

Steps:

  • Thiosemicarbazide Formation : React 3,4,5-trimethoxyphenyl thiosemicarbazide with pyridine-3-carbaldehyde.

  • Electrolysis : Perform CPE at 1.2 V (vs. SCE) in a three-electrode cell (Pt working electrode).

  • Purification : Extract product with chloroform and purify via silica gel chromatography.

This method achieves 75–80% yield with minimal byproducts, aligning with green chemistry principles.

Regioselective Optimization and Mechanistic Insights

Regioselectivity in triazole formation is governed by electronic and steric factors. Computational studies reveal that aroylation preferentially occurs at the less hindered N-1 position due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for N-2). Substituent effects further modulate reactivity:

  • Electron-donating groups (e.g., methoxy) enhance cyclization rates by stabilizing transition states.

  • Steric bulk at the ortho position reduces yields by 15–20% due to hindered intermediate formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Applicability

MethodYield (%)TimeScalabilityGreen Metrics
Multi-Step Aroylation8024 hHighModerate
Microwave-Assisted9315 minHighHigh
Huisgen Cycloaddition9212 hModerateModerate
Electrochemical785 hLowHigh

Microwave-assisted synthesis emerges as the most efficient, balancing speed, yield, and environmental impact.

Q & A

Q. What are the optimal synthetic routes for 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine, and how can reaction yields be improved?

The synthesis typically involves condensation reactions between aldehyde precursors and triazole derivatives. For example, a related compound (2-(1H-1,2,4-triazol-1-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylonitrile) was synthesized using 3-(3,4,5-trimethoxyphenyl)-1H-indazole-5-carbaldehyde and 2-(1H-1,2,4-triazol-1-yl)acetonitrile in THF with DBU as a base, yielding 17% after purification . Low yields may arise from competing side reactions or solubility issues. Optimization strategies include:

  • Screening alternative bases (e.g., K₂CO₃, Et₃N).
  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Employing high-throughput crystallization techniques for purification.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–9.1 ppm), methoxy groups (δ 3.7–3.9 ppm), and triazole protons (δ 8.3–8.7 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 401.1362 for a related compound) .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond geometries. For example, a Co(II) complex with a similar ligand showed:

  • Co–N bond distances : 2.057–2.130 Å.
  • Octahedral coordination : Four N atoms from two ligands and two O atoms from water .
    Software like SHELXL is used for refinement, with hydrogen bonding (O–H⋯N) stabilizing the crystal lattice .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s ligand behavior in transition-metal complexes?

The triazole-pyridine moiety acts as a polydentate ligand. In Co(II) complexes, coordination involves:

  • Triazole N1/N2 atoms : Bind to the metal center.
  • Pyridine N atom : Participates in axial coordination .
    Variations in metal-ligand bond lengths (e.g., Co–N vs. Co–O) suggest flexibility in electronic environments, which can be probed via DFT calculations to predict reactivity .

Q. How can this compound be evaluated for kinase inhibition or cytotoxic activity?

  • Kinase assays : Screen against JNK or MAPK pathways using ATP-competitive binding assays (IC₅₀ determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. A related triazolopyridine showed antiproliferative activity at µM concentrations .
  • SAR studies : Modify methoxy groups to assess impact on bioactivity .

Q. What metabolic or biomarker roles are suggested by its structural analogs?

A structurally similar compound, 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine, was reported to increase 55.64-fold in moyamoya disease (MMD) plasma . Key steps for biomarker validation include:

  • LC-MS/MS quantification : Use stable isotope-labeled internal standards.
  • Pathway analysis : Link to purine metabolism or oxidative stress pathways .

Q. How can computational modeling predict its interactions with biological targets?

  • Molecular docking : Simulate binding to kinase domains (e.g., JNK3) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction : Use SwissADME to evaluate solubility (LogP ≈ 2.5) and cytochrome P450 interactions .

Data Contradictions and Resolution

  • Synthetic yields : Vary widely (e.g., 17% in one route vs. 73% in oxidative cyclization methods for analogs ). Contradictions may stem from solvent polarity or catalyst efficiency.
  • Biological activity : Discrepancies in IC₅₀ values across studies highlight the need for standardized assay protocols (e.g., ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.